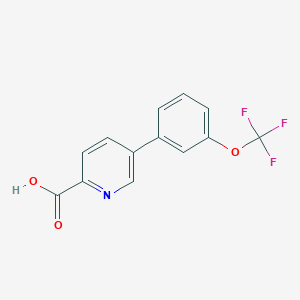
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxy-5-methylphenyl)picolinic acid (5-MMPPA) is an organic acid that has been used in various scientific research applications. It is a white crystalline powder with a molecular weight of 238.3 g/mol and a melting point of 151-153°C. 5-MMPPA is an important intermediate in the synthesis of various compounds and is used in the production of pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has been used in various scientific research applications, including organic synthesis, drug discovery, and agricultural chemistry. It has been used in the synthesis of various compounds, such as quinoline derivatives, coumarins, and indoles. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% has been used in the synthesis of agrochemicals, such as herbicides and insecticides, and in the production of dyes.
Mécanisme D'action
5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is an organic acid that acts as an intermediate in the synthesis of various compounds. It is a proton donor, meaning that it can donate protons to other molecules, which can then be used in the synthesis of other compounds. This proton donation is an important step in the synthesis of various compounds, as it helps to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% have not been extensively studied. However, it is known that 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% can act as a proton donor, which can facilitate the formation of new bonds between molecules. It is also known to be an important intermediate in the synthesis of various compounds, such as quinoline derivatives, coumarins, and indoles.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% for lab experiments is its ability to act as an intermediate in the synthesis of various compounds. This makes it an ideal starting material for the synthesis of various pharmaceuticals, agrochemicals, and dyes. Additionally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is relatively inexpensive, which makes it a cost-effective starting material for lab experiments.
The primary limitation of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% for lab experiments is its limited availability. It is not widely available, and it is often difficult to obtain in large quantities. Additionally, the synthesis of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is a multi-step process, which can be time-consuming and require specialized equipment.
Orientations Futures
There are a number of potential future directions for the use of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% in scientific research. One potential future direction is the use of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Additionally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% could be used in the synthesis of new compounds, such as quinoline derivatives, coumarins, and indoles. Finally, 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% could be used in the development of new methods for the synthesis of organic compounds.
Méthodes De Synthèse
The synthesis of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% is a multi-step process. It begins with the reaction of 2-methoxy-5-methylphenol and acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction yields a mixture of 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95% and 2-methoxy-5-methylphenyl acetate. The mixture is then reacted with sodium hydroxide to form 5-(2-Methoxy-5-methylphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
5-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-6-13(18-2)11(7-9)10-4-5-12(14(16)17)15-8-10/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHYGQAEECROOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-5-methylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














